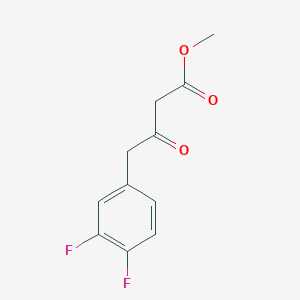![molecular formula C27H25BrO4 B2758035 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate CAS No. 306730-17-6](/img/structure/B2758035.png)
4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a tert-butyl benzenecarboxylate moiety. Its molecular formula is C24H23BrO4.
Preparation Methods
The synthesis of 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a brominated methoxybenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Aldol Condensation: The product from the Friedel-Crafts acylation undergoes aldol condensation with a suitable aldehyde to form the acrylate moiety.
Esterification: The final step involves the esterification of the resulting compound with 4-(tert-butyl)benzenecarboxylic acid to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The brominated methoxyphenyl group can form hydrogen bonds and π-π interactions with proteins, while the acrylate moiety can undergo Michael addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate: This compound has a similar structure but with a methanesulfonate group instead of a tert-butyl benzenecarboxylate moiety.
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl acetate: Similar structure with an acetate group.
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl propionate: Similar structure with a propionate group.
The uniqueness of 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrO4/c1-27(2,3)21-10-5-19(6-11-21)26(30)32-23-13-7-18(8-14-23)24(29)15-9-20-17-22(28)12-16-25(20)31-4/h5-17H,1-4H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRHYPCKQGJJBT-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
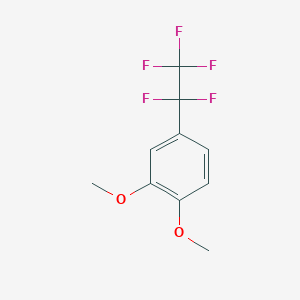
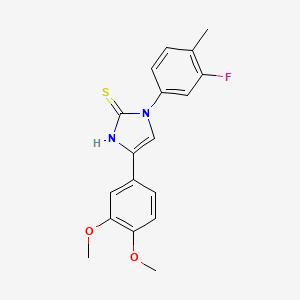
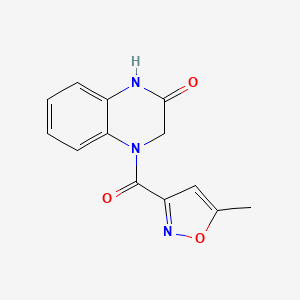
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2757959.png)
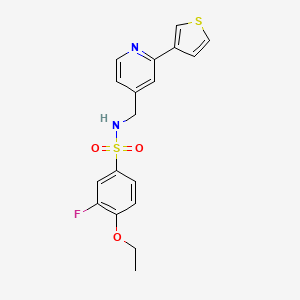
![N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide](/img/structure/B2757961.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2757962.png)
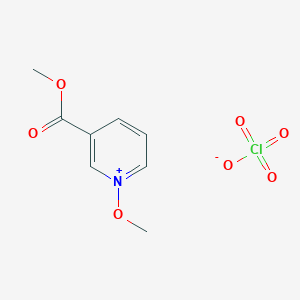
![3-(2-chloroacetyl)-1-[3-(propan-2-yloxy)propyl]urea](/img/structure/B2757965.png)
![2,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2757966.png)
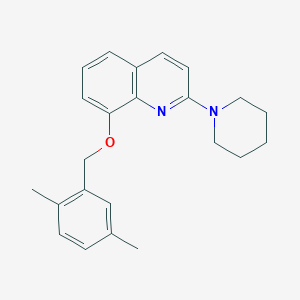
![3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2757969.png)
![1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2757971.png)
